Ald-benzyl-PEG4-propargyl
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Overview
Description
Ald-benzyl-PEG4-propargyl is a specialized polyethylene glycol (PEG) derivative featuring an aldehyde functional group and a terminal alkyne group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugation applications. The presence of the alkyne group allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in chemical biology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzyl-PEG4-propargyl typically involves the following steps:
Formation of PEG Linker: The initial step involves the synthesis of a PEG linker with a terminal alkyne group. This can be achieved by reacting PEG with propargyl bromide in the presence of a base such as potassium carbonate.
Introduction of Aldehyde Group: The aldehyde group is introduced by reacting the PEG linker with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of PEG Linker: Large-scale synthesis of the PEG linker with a terminal alkyne group.
Introduction of Aldehyde Group: The aldehyde group is introduced using benzyl chloroformate under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ald-benzyl-PEG4-propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows it to participate in CuAAC reactions with azide-containing molecules, forming stable triazole linkages.
Nucleophilic Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and hydrazides
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst (e.g., copper sulfate) and a reducing agent (e.g., sodium ascorbate) in an aqueous or organic solvent.
Nucleophilic Substitution: Common reagents include primary amines or hydrazides, and the reaction is usually carried out in the presence of a base such as triethylamine.
Major Products Formed
Triazole Linkages: Formed from CuAAC reactions, these linkages are stable and biocompatible.
Imine or Hydrazone Linkages: Formed from nucleophilic substitution reactions with amines or hydrazides, respectively.
Scientific Research Applications
Ald-benzyl-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules, such as proteins and peptides, to various surfaces or other biomolecules.
Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy.
Industry: Employed in the production of advanced drug delivery systems, such as PEGylated liposomes and nanoparticles
Mechanism of Action
The mechanism of action of Ald-benzyl-PEG4-propargyl involves its functional groups:
Alkyne Group: Participates in CuAAC reactions, forming stable triazole linkages with azide-containing molecules.
Aldehyde Group: Undergoes nucleophilic substitution reactions, forming imine or hydrazone linkages with nucleophiles such as amines or hydrazides
Comparison with Similar Compounds
Ald-benzyl-PEG4-propargyl can be compared with other similar compounds, such as:
Ald-Ph-amido-PEG4-propargyl: Similar in structure but contains an amide group instead of an aldehyde group.
Ald-Ph-PEG4-bis-PEG4-propargyl: Contains an additional PEG unit, making it longer and potentially more flexible for certain applications.
List of Similar Compounds
- Ald-Ph-amido-PEG4-propargyl
- Ald-Ph-PEG4-bis-PEG4-propargyl
- Ald-CH2-PEG-propargyl
- Ald-PEG-amine
Properties
IUPAC Name |
4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-2-7-18-8-9-19-10-11-20-12-13-21-16-5-3-15(14-17)4-6-16/h1,3-6,14H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOQBOUSVZMZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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